Cyclocurcumin

Description

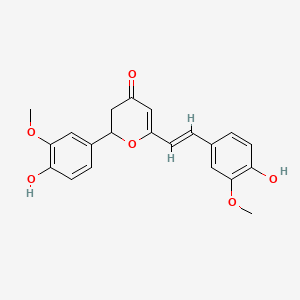

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxy-3-methoxyphenyl)-6-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydropyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-25-20-9-13(4-7-17(20)23)3-6-16-11-15(22)12-19(27-16)14-5-8-18(24)21(10-14)26-2/h3-11,19,23-24H,12H2,1-2H3/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLBLUIBVMGMIY-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC2=CC(=O)CC(O2)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C2=CC(=O)CC(O2)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317744 | |

| Record name | Cyclocurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153127-42-5 | |

| Record name | Cyclocurcumin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153127-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclocurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclocurcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033086 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cyclocurcumin vs. Curcumin: A Technical Guide to Their Chemical Structures and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the chemical structures and properties of cyclocurcumin and curcumin. While sharing an identical molecular formula and weight, these two curcuminoids exhibit significant differences in their chemical reactivity and biological activities, stemming from a key structural divergence. This document outlines these differences, presents comparative physicochemical data, details a relevant experimental protocol, and visualizes key structural and synthetic aspects.

Core Structural Differences

Curcumin and this compound, both naturally occurring compounds isolated from the rhizome of Curcuma longa, share the same molecular formula (C₂₁H₂₀O₆) and molecular weight (368.38 g/mol )[1]. However, their chemical structures and, consequently, their reactivities, are distinct.

Curcumin is a symmetric molecule, chemically known as (1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione[2]. Its structure is characterized by three primary chemical entities: two aromatic ring systems with o-methoxy phenolic groups, connected by a seven-carbon linker that forms an α,β-unsaturated β-diketone moiety[2][3]. This β-diketone group is a critical feature, enabling curcumin to exhibit keto-enol tautomerism[1][4].

This compound , in contrast, is classified as a non-diarylheptanoid curcuminoid[1][5]. The defining structural difference is the absence of the linear β-diketone moiety. Instead, this part of the molecule has undergone an intramolecular cyclization to form an α,β-unsaturated dihydropyranone unit[1]. This structural alteration fundamentally changes the molecule's chemical behavior.

Comparative Physicochemical Properties

The structural differences between curcumin and this compound influence their physical and chemical properties. While they share the same molecular formula and weight, other properties differ.

| Property | Curcumin | This compound | Reference(s) |

| Molecular Formula | C₂₁H₂₀O₆ | C₂₁H₂₀O₆ | [1][4][6] |

| Molecular Weight | 368.38 g/mol | 368.38 g/mol | [1][4] |

| Appearance | Orange-yellow crystalline powder | Yellow powder | [1][4][7] |

| Melting Point | 183°C | 179-226°C | [4][8] |

| Solubility | Practically insoluble in water, soluble in organic solvents | Low solubility in aqueous solution, hydrophobic nature | [1][3][4] |

| Key Chemical Feature | α,β-unsaturated β-diketone | α,β-unsaturated dihydropyranone | [1][2] |

| Dominant Reactivity | Keto-enol tautomerism | Trans-cis isomerization | [1] |

Chemical Reactivity: Tautomerism vs. Isomerization

The most significant chemical distinction lies in their reactivity. The linear diketone moiety of curcumin allows it to exist in equilibrium between keto and enol forms, a process known as tautomerism. The enol form is generally more stable[4]. This reactivity is crucial for many of its biological activities, including its antioxidant properties and ability to chelate metals[2].

This compound, lacking the open-chain diketone structure, does not undergo keto-enol tautomerism. Instead, its reactivity is characterized by photoisomerization, where the dominant trans isomer can be converted to the less stable cis isomer upon exposure to light[1][9].

Experimental Protocols

A key experimental procedure that highlights the relationship between these two molecules is the synthesis of this compound from curcumin. This can be achieved through an acid-catalyzed intramolecular cyclization.

Objective: To convert curcumin into this compound.

Materials:

-

Curcumin

-

Trifluoroacetic acid (TFA)

-

Microwave reactor

-

Apparatus for chromatographic purification (e.g., column chromatography)

Methodology:

-

Curcumin is treated with 100% trifluoroacetic acid in a solvent-free condition[1][8].

-

The reaction mixture is subjected to microwave irradiation at 100°C for approximately 4 minutes[1][8].

-

This process induces an intramolecular cyclization, transforming the linear diketone moiety of curcumin into the dihydropyranone ring of this compound[1].

-

Following the reaction, the product mixture is purified using chromatographic techniques to isolate pure this compound[1].

-

The identity and purity of the resulting this compound are confirmed through analytical methods such as HPLC, ¹H-NMR, ¹³C-NMR, and HRMS[1].

This microwave-assisted synthesis provides a rapid method for obtaining this compound, albeit with reported yields around 10%[1][8].

Overview of Biological Activities

Both curcumin and this compound exhibit a range of biological activities, though their potencies and mechanisms can differ. Curcumin is widely studied for its anti-inflammatory, antioxidant, and anticancer effects, many of which are attributed to the reactive β-diketone moiety[2][10][11].

This compound has also demonstrated promising biological potential. It has shown anticancer, anti-inflammatory, and immune-modulating abilities[5][12]. Notably, some research suggests it may offer higher neuronal protection than curcumin and acts as a potent antivasoconstrictive agent by inhibiting vascular smooth muscle contraction[12]. The absence of the β-diketone group in this compound suggests that its mechanisms of action are different from those of curcumin[9].

Conclusion

While this compound and curcumin are isomeric curcuminoids, the intramolecular cyclization that transforms curcumin's linear β-diketone moiety into this compound's dihydropyranone ring is a critical structural modification. This change eliminates the potential for keto-enol tautomerism, replacing it with trans-cis isomerization as the primary mode of reactivity. These fundamental chemical differences are the basis for their distinct biological activity profiles and position them as unique molecules for investigation in drug discovery and development. Understanding their structural nuances is essential for harnessing their respective therapeutic potentials.

References

- 1. This compound as Promising Bioactive Natural Compound: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Chemistry of Curcumin: From Extraction to Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Curcumin - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Turmeric and Its Major Compound Curcumin on Health: Bioactive Effects and Safety Profiles for Food, Pharmaceutical, Biotechnological and Medicinal Applications [frontiersin.org]

- 5. "Synthetic Studies of this compound" by Ayden Fleming [crossworks.holycross.edu]

- 6. This compound | C21H20O6 | CID 69879809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Curcumin | C21H20O6 | CID 969516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. This compound | CAS:153127-42-5 | Manufacturer ChemFaces [chemfaces.com]

An In-depth Technical Guide to the Fluorescence Characteristics of Cyclocurcumin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclocurcumin, a natural derivative of curcumin found in the rhizome of Curcuma longa, has garnered increasing interest for its distinct bioactive properties.[1][2][3] Unlike its parent compound, this compound possesses a unique α,β-unsaturated dihydropyranone moiety, which imparts specific chemical and photophysical characteristics.[1][3] Understanding the fluorescence properties of this compound is crucial for its application in biomedical research, particularly in the development of fluorescent probes and for elucidating its mechanism of action in biological systems. This guide provides a comprehensive overview of the fluorescence characteristics of this compound, including quantitative data, experimental methodologies, and its interaction with a key signaling pathway.

Core Fluorescence Properties of this compound

This compound is a fluorescent molecule with photophysical properties that are highly sensitive to its environment.[1][3] Its fluorescence is characterized by solvatochromism, where the emission spectrum shifts depending on the polarity of the solvent.[1] This phenomenon, along with its tendency to form fluorescent aggregates in aqueous solutions, makes it a versatile tool for studying molecular interactions.[1][3]

The fluorescence of this compound is also influenced by its ability to undergo trans-cis photoisomerization.[1] In non-polar environments, an excited-state barrier tends to favor fluorescence over photoisomerization.[4] Conversely, in polar solvents, this barrier is diminished, leading to a decrease in fluorescence intensity and an increase in photoisomerization.[4]

Quantitative Fluorescence Data

The following tables summarize the available quantitative data on the fluorescence of this compound. It is important to note that comprehensive data across a wide range of solvents and conditions is still an active area of research.

Table 1: Fluorescence Quantum Yield (Φf) of this compound in Various Organic Solvents

| Solvent | Viscosity (cP at 25°C) | Quantum Yield (Φf) at λex = 370 nm | Quantum Yield (Φf) at λex = 407 nm |

| Methanol | 0.54 | ~0.01 | ~0.005 |

| Acetonitrile | 0.34 | ~0.02 | ~0.01 |

| Ethanol | 1.07 | ~0.03 | ~0.015 |

| Propanol | 1.96 | ~0.05 | ~0.02 |

| Butanol | 2.54 | ~0.06 | ~0.03 |

| Ethylene Glycol | 16.1 | ~0.12 | ~0.06 |

| Glycerol | 934 | ~0.35 | ~0.20 |

| Data in this table is interpreted from a graphical representation in a cited review article and should be considered approximate.[1] |

Table 2: Excitation and Emission Maxima of this compound

| Solvent | Excitation Maximum (λex, nm) | Emission Maximum (λem, nm) |

| Various Organic Solvents | Dependent on solvent polarity | ~500 |

| Specific data for excitation and emission maxima of this compound in a range of solvents is not readily available in a tabular format in the reviewed literature. The emission is generally observed around 500 nm.[2] For comparison, curcumin's emission maximum varies significantly with solvent, from ~460 nm in toluene to ~560 nm in hydrogen-bonding solvents.[5] |

Table 3: Fluorescence Lifetime of this compound

| Solvent | Fluorescence Lifetime (τ) | Notes |

| Protic and Aprotic Solvents | Non-exponential decay | Suggests the presence of multiple excited species or rotational isomers.[1] |

| Specific fluorescence lifetime values for this compound are not extensively reported. Time-resolved studies indicate a complex, non-exponential decay, which complicates the assignment of a single lifetime value.[1] In contrast, the major, short-lifetime component for curcumin in most solvents is in the range of 50-350 ps.[6][7] |

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol outlines a generalized procedure for determining the fluorescence quantum yield of this compound relative to a known standard.

Materials:

-

This compound

-

A suitable fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

-

Spectroscopic grade solvents

-

UV-Vis spectrophotometer

-

Fluorometer

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of both this compound and the fluorescence standard in the chosen solvent.

-

Preparation of Working Solutions: Prepare a series of dilutions of both the this compound and the standard solution. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurements: Record the UV-Vis absorption spectra of all working solutions. Determine the absorbance at the selected excitation wavelength.

-

Fluorescence Measurements:

-

Set the excitation wavelength of the fluorometer to the wavelength used for the absorbance measurements.

-

Record the fluorescence emission spectra of all working solutions, ensuring to use the same instrument settings (e.g., excitation and emission slit widths) for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both the this compound and the standard solutions.

-

The slope of these plots is proportional to the fluorescence quantum yield.

-

The quantum yield of this compound (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_std * (m_sample / m_std) * (n_sample² / n_std²)

where:

-

Φf_std is the quantum yield of the standard

-

m_sample and m_std are the slopes of the plots for the sample and standard, respectively

-

n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

-

-

Signaling Pathway Modulation by this compound

While the molecular targets of curcumin have been extensively studied, the specific signaling pathways modulated by this compound are less well-defined. However, research has identified this compound as a potential therapeutic agent for inflammatory diseases like rheumatoid arthritis through its interaction with the p38 mitogen-activated protein kinase (MAPK) pathway.[1][8][9]

This compound has been shown to inhibit the release of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α).[8] This inhibition is attributed to its ability to bind to the active site of p38α MAPK, a key regulator of TNF-α expression.[1][8]

References

- 1. This compound as Promising Bioactive Natural Compound: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Trans-to-cis photoisomerization of this compound in different environments rationalized by computational photochemistry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Exploring the World of Curcumin: Photophysics, Photochemistry, and Applications in Nanoscience and Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of solvent on the excited-state photophysical properties of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a curcumin derivative, exhibits immune-modulating ability and is a potential compound for the treatment of rheumatoid arthritis as predicted by the MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Dance of Light and Solvent: A Technical Guide to the Solvatochromism of Cyclocurcumin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclocurcumin, a structural analogue of the well-known curcumin, is attracting increasing interest within the scientific community for its unique photophysical properties. A key characteristic of this molecule is its solvatochromism – the change in its absorption and emission spectra in response to the polarity of the surrounding solvent. This phenomenon holds significant implications for its application in various fields, including its potential as a fluorescent probe and its behavior in biological environments. This technical guide provides an in-depth exploration of the solvatochromism of this compound, detailing the underlying principles, experimental methodologies for its characterization, and a summary of its photophysical data in different solvents.

Introduction to Solvatochromism

Solvatochromism refers to the reversible change in the color of a chemical substance depending on the polarity of the solvent in which it is dissolved.[1] This change is a direct consequence of the differential solvation of the ground and excited electronic states of the solvatochromic molecule.[1] The interaction between the solute and solvent molecules can alter the energy gap between these states, leading to a shift in the absorption and emission spectra.

Positive solvatochromism is observed when the excited state is more polar than the ground state and is thus stabilized to a greater extent by a polar solvent, resulting in a red shift (bathochromic shift) of the emission spectrum. Conversely, negative solvatochromism occurs when the ground state is more stabilized, leading to a blue shift (hypsochromic shift). For this compound, its photophysical properties are notably sensitive to the surrounding environment.[2]

The Solvatochromic Behavior of this compound

This compound exhibits pronounced solvatochromism, with its fluorescence properties being particularly responsive to the solvent environment.[2] The position of the maximum in its fluorescence spectrum and its fluorescence quantum yield (Φf) are dependent on both the excitation wavelength and the solvent polarity.[1][2] Studies have indicated that in the case of this compound, the polarizability of the solvent plays a more significant role in the solute-solvent interactions than dipolarity or specific acid-base interactions.[1]

The hydrophobic nature of this compound also influences its behavior in aqueous solutions, where it has a tendency to form spherical fluorescent aggregates.[2] This property is crucial when considering its interactions within biological systems.

Quantitative Photophysical Data

The following table summarizes the available photophysical data for this compound in a selection of organic solvents with varying polarities. The Stokes shift, which is the difference in wavenumbers between the absorption and emission maxima, provides insight into the extent of the solvent relaxation around the excited-state dipole moment of the molecule.

| Solvent | Polarity Index | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Stokes Shift (cm-1) | Quantum Yield (Φf) |

| Acetonitrile | 5.8 | ~420[1] | - | - | - |

| Tetrahydrofuran (THF) | 4.0 | ~425[1] | - | - | - |

| Ethanol | 4.3 | ~430[1] | - | - | Φf is solvent and excitation wavelength dependent[1] |

Experimental Protocol for Solvatochromism Analysis

This section outlines a detailed methodology for the investigation of the solvatochromic properties of this compound.

Materials and Reagents

-

This compound (synthesized or commercially available, purity >95%)[2]

-

Spectroscopic grade solvents of varying polarities (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, acetonitrile, methanol, ethanol, dimethyl sulfoxide)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

Instrumentation

-

UV-Visible Spectrophotometer

-

Fluorescence Spectrophotometer

Sample Preparation

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent in which it is highly soluble, such as ethanol or concentrated acetic acid.[2]

-

Working Solutions: From the stock solution, prepare a series of dilute working solutions of this compound in each of the selected solvents. The final concentration should be optimized to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects in fluorescence measurements.

Spectroscopic Measurements

-

UV-Visible Absorption Spectroscopy:

-

Record the absorption spectrum of each this compound solution from 300 to 600 nm using the corresponding pure solvent as a blank.

-

Determine the wavelength of maximum absorption (λabs) for each solvent.

-

-

Fluorescence Spectroscopy:

-

Excite each sample at its determined λabs.

-

Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 450-700 nm).

-

Determine the wavelength of maximum emission (λem) for each solvent.

-

Data Analysis

-

Stokes Shift Calculation: Calculate the Stokes shift (Δν) in wavenumbers (cm-1) for each solvent using the following equation: Δν = (1/λabs - 1/λem) x 107

-

Quantum Yield Determination (Relative Method):

-

Measure the fluorescence intensity and absorbance of a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54).

-

Measure the fluorescence intensity and absorbance of the this compound samples under the same experimental conditions.

-

Calculate the quantum yield of this compound (Φf,sample) using the following equation: Φf,sample = Φf,ref * (Isample / Iref) * (Aref / Asample) * (ηsample2 / ηref2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the solvatochromic analysis of this compound.

Caption: Experimental workflow for the solvatochromic analysis of this compound.

Conclusion and Future Directions

The solvatochromism of this compound is a significant characteristic that influences its photophysical behavior and potential applications. This guide has provided a foundational understanding of this phenomenon, presented the available quantitative data, and detailed a robust experimental protocol for its investigation. Future research should focus on generating a comprehensive dataset of this compound's photophysical properties in a wider array of solvents to enable more precise correlations with solvent polarity scales. Furthermore, exploring the solvatochromic behavior of this compound in biomimetic environments, such as liposomes and micelles, will be crucial for elucidating its mechanism of action and potential as a fluorescent probe in biological systems. Such studies will undoubtedly pave the way for the rational design of novel applications for this intriguing molecule in drug development and beyond.

References

Cyclocurcumin: A Technical Guide to its Anti-inflammatory Properties

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Inflammation is a critical biological response implicated in a myriad of acute and chronic diseases. Cyclocurcumin, a natural derivative of curcumin found in Curcuma longa, is emerging as a potent anti-inflammatory agent with a distinct mechanistic profile. Unlike its parent compound, this compound possesses a unique α,β-unsaturated dihydropyranone moiety instead of the characteristic diketone structure, which influences its biological activity.[1][2] This technical guide provides an in-depth analysis of the anti-inflammatory properties of this compound, focusing on its molecular mechanisms, supporting quantitative data, and detailed experimental protocols for its evaluation. The primary mechanism of action for this compound appears to be the targeted inhibition of the p38 mitogen-activated protein kinase (p38 MAPK) pathway, a key regulator of pro-inflammatory cytokine production, notably tumor necrosis factor-alpha (TNF-α).[3][4][5] This document synthesizes current research to serve as a comprehensive resource for professionals engaged in the research and development of novel anti-inflammatory therapeutics.

Introduction

Chronic inflammatory processes are underlying drivers of numerous diseases, including rheumatoid arthritis, cardiovascular disease, and neurodegenerative disorders. The transcription factor nuclear factor-kappa B (NF-κB) and various signaling cascades, such as the mitogen-activated protein kinase (MAPK) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways, are central to the inflammatory response.[6][7][8] These pathways regulate the expression of a host of inflammatory mediators, including cytokines like TNF-α, interleukin-6 (IL-6), and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6][9]

Curcumin, the principal curcuminoid in turmeric, is well-documented for its pleiotropic anti-inflammatory effects, targeting multiple signaling molecules.[6][7][9] However, its clinical utility is often hampered by poor bioavailability. This compound (CyCur), a structurally related natural product, has garnered significant interest due to its distinct chemical properties and potent biological activities.[1][2] Research indicates that this compound may offer a more targeted approach to inhibiting inflammation, specifically through its interaction with the p38 MAPK pathway, presenting a promising avenue for therapeutic development.[3][5]

Mechanism of Action: Core Signaling Pathways

This compound and its parent curcuminoids exert their anti-inflammatory effects by modulating key signaling cascades. The primary pathways implicated are the p38 MAPK, NF-κB, and JAK/STAT pathways.

Inhibition of the p38 MAPK Pathway

The p38 MAPK pathway is a critical signaling cascade activated by cellular stressors and inflammatory stimuli, such as lipopolysaccharide (LPS).[10] Its activation leads to the downstream production of key pro-inflammatory cytokines. Molecular docking and simulation studies have identified the p38α MAP kinase as a prime target for this compound.[3][5] By binding to the ATP-binding domain of p38α, this compound effectively inhibits its kinase activity.[5][11] This inhibition prevents the downstream signaling that leads to the expression and release of TNF-α, a key mediator in inflammatory conditions like rheumatoid arthritis.[3][4][5] This targeted action is a cornerstone of this compound's anti-inflammatory potential.

Modulation of NF-κB Signaling

The NF-κB pathway is a cornerstone of the inflammatory response, and its inhibition is a key mechanism for many anti-inflammatory compounds, including curcuminoids.[6][12] The pathway is typically held in an inactive state by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as TNF-α or LPS, trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα.[13] This phosphorylation marks IκBα for degradation, freeing the NF-κB (p65/p50) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines, chemokines, and COX-2.[6][13]

While direct studies on this compound are limited, curcumin and its other derivatives, demethoxycurcumin (DMC) and bisdemethoxycurcumin (BDMC), are potent inhibitors of this pathway.[14] They can suppress the activation of IKK, prevent IκBα degradation, and thereby block the nuclear translocation of NF-κB.[13][14] It is highly probable that this compound shares this ability to modulate the NF-κB pathway, contributing to its broad anti-inflammatory effects.

Interaction with the JAK/STAT Pathway

The JAK/STAT pathway is another crucial signaling route for a wide array of cytokines and growth factors.[15] Upon cytokine binding to its receptor, associated Janus kinases (JAKs) become activated and phosphorylate each other and the receptor.[15] This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then phosphorylated by JAKs.[15] Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the expression of target genes involved in inflammation and immunity.[16][17][18] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases. Curcumin has been shown to modulate the JAK/STAT pathway, thereby suppressing cytokine signaling.[16][17][19] This represents another potential mechanism through which this compound may exert its immunomodulatory and anti-inflammatory effects.

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound and related curcuminoids has been quantified using various in vitro models. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds in inhibiting specific inflammatory pathways.

Table 1: Inhibition of NF-κB Activation by Curcuminoids in LPS-Stimulated RAW264.7 Macrophages

| Compound | IC50 (μM) | Source |

|---|---|---|

| Bisdemethoxycurcumin (BDMC) | 8.3 ± 1.6 | [14] |

| Demethoxycurcumin (DMC) | 12.1 ± 7.2 | [14] |

| Turmeric Extract | 14.5 ± 2.9 | [14] |

| Curcumin | 18.2 ± 3.9 | [14] |

| BAT3 (Curcumin Analogue) | ~6.0 | [12] |

Data from NF-κB luciferase reporter gene assays. A lower IC50 value indicates greater potency.

Table 2: Effects of Curcumin on Pro-inflammatory Mediators in LPS-Stimulated Macrophages

| Mediator | Effect of Curcumin Treatment | Cell Line | Source |

|---|---|---|---|

| Nitric Oxide (NO) | Significantly reduced production | RAW 264.7 | [20][21] |

| TNF-α | Significantly reduced mRNA expression and secretion | RAW 264.7 | [20][22] |

| IL-1β | Significantly reduced mRNA expression and secretion | RAW 264.7 | [20] |

| IL-6 | Significantly reduced mRNA expression and secretion | RAW 264.7 | [20][22] |

| IL-18 | Suppressed production | RAW 264.7 | [23][24] |

| COX-2 | Down-regulated expression | RAW 264.7 | [22] |

While this data is for curcumin, it establishes a benchmark for the anti-inflammatory activity expected from related compounds like this compound.

Notably, direct experimental evidence confirms that this compound treatment leads to the inhibition of TNF-α release from lipopolysaccharide (LPS)-stimulated human macrophages, supporting the findings from molecular modeling studies that identified p38α as its primary target.[4][5][11]

Key Experimental Protocols

Evaluating the anti-inflammatory properties of this compound involves a series of established in vitro assays. A general workflow is presented below, followed by detailed protocols for key experiments.

Cell Culture and LPS Stimulation

-

Cell Line: Murine macrophage cell lines (e.g., RAW 264.7) or human peripheral blood mononuclear cell (PBMC)-derived macrophages are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO2 atmosphere.[22]

-

Plating: Seed cells in multi-well plates (e.g., 96-well for viability, 24-well for cytokine analysis) at a predetermined density (e.g., 5x10^3 cells/well for 96-well plates) and allow them to adhere overnight.[21]

-

Treatment: Pre-treat cells with various concentrations of this compound (dissolved in DMSO, final concentration <0.1%) for a specified duration (e.g., 1-2 hours).[22]

-

Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) from E. coli (e.g., final concentration of 1 µg/mL) and incubate for the desired period (e.g., 24 hours).[20][22]

Cell Viability (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Protocol: Following treatment and incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration 0.5-5 mg/mL) to each well.[25][26]

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the media and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the formazan crystals.[25][26]

-

Measurement: Read the absorbance (Optical Density) on a microplate reader at a wavelength of ~490-570 nm.[25] Cell viability is expressed as a percentage relative to the untreated control group.

Nitric Oxide (NO) Assay (Griess Reaction)

This assay quantifies nitrite, a stable breakdown product of the inflammatory mediator NO.

-

Sample Collection: After the incubation period, collect the cell culture supernatant.

-

Griess Reagent: The Griess reagent consists of two solutions: Solution A (e.g., sulfanilamide in phosphoric acid) and Solution B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Reaction: Mix an equal volume of supernatant with the Griess reagent in a 96-well plate.

-

Incubation: Allow the color to develop for 10-15 minutes at room temperature.

-

Measurement: Measure the absorbance at ~540 nm. The nitrite concentration is determined by comparison to a standard curve prepared with sodium nitrite.[27]

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to specifically quantify the concentration of pro-inflammatory cytokines like TNF-α and IL-6 in the cell culture supernatant.

-

Sample Collection: Collect cell culture supernatants from the experimental plate.[22]

-

Protocol: Follow the manufacturer's protocol for the specific cytokine ELISA kit. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples (supernatants) to the wells.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that reacts with the enzyme to produce a measurable color change.

-

-

Measurement: Stop the reaction and measure the absorbance at the specified wavelength. Cytokine concentrations are calculated based on the standard curve.[28]

Western Blotting

This technique is used to detect changes in the expression or phosphorylation status of key proteins within signaling pathways (e.g., p-p38, p-IκBα, IκBα).

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

Electrophoresis: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific to the target protein (e.g., anti-p-p38).

-

Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze band intensity relative to a loading control (e.g., β-actin or GAPDH).[27]

Conclusion and Future Directions

This compound demonstrates significant potential as a targeted anti-inflammatory agent. Its primary mechanism appears to be the inhibition of the p38 MAPK pathway, leading to a reduction in the production of key pro-inflammatory cytokines such as TNF-α.[3][5] This, combined with likely modulatory effects on the NF-κB and JAK/STAT pathways, positions this compound as a compelling candidate for further investigation in inflammatory disease models.

Future research should focus on several key areas:

-

In Vivo Efficacy: Translating the promising in vitro results to preclinical animal models of inflammatory diseases (e.g., collagen-induced arthritis) is a critical next step.

-

Bioavailability and Formulation: Like curcumin, this compound's therapeutic potential may be limited by low bioavailability.[1] Research into novel delivery systems and formulations is essential to enhance its clinical applicability.

-

Head-to-Head Comparisons: Direct, quantitative comparisons of the potency and cellular uptake of this compound versus curcumin in various inflammatory assays will help delineate their respective therapeutic advantages.

-

Target Specificity: Further studies are needed to confirm the specificity of this compound for p38 MAPK and to fully elucidate its effects on other inflammatory signaling pathways.

References

- 1. This compound as Promising Bioactive Natural Compound: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound as Promising Bioactive Natural Compound: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. [PDF] this compound, a curcumin derivative, exhibits immune-modulating ability and is a potential compound for the treatment of rheumatoid arthritis as predicted by the MM-PBSA method | Semantic Scholar [semanticscholar.org]

- 5. This compound, a curcumin derivative, exhibits immune-modulating ability and is a potential compound for the treatment of rheumatoid arthritis as predicted by the MM-PBSA method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Curcumin, Inflammation, and Chronic Diseases: How Are They Linked? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Curcumin: a modulator of inflammatory signaling pathways in the immune system | springermedicine.com [springermedicine.com]

- 8. Frontiers | Regulation mechanism of curcumin mediated inflammatory pathway and its clinical application: a review [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Curcumin, a Curcuma longa constituent, acts on MAPK p38 pathway modulating COX-2 and iNOS expression in chronic experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Potential therapeutic effects of curcumin mediated by JAK/STAT signaling pathway: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Modulating the JAK/STAT pathway with natural products: potential and challenges in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 20. Curcumin attenuates LPS-induced inflammation in RAW 264.7 cells: A multifaceted study integrating network pharmacology, molecular docking, molecular dynamics simulation, and experimental validation | PLOS One [journals.plos.org]

- 21. Curcumin attenuates LPS-induced inflammation in RAW 264.7 cells: A multifaceted study integrating network pharmacology, molecular docking, molecular dynamics simulation, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Curcumin abrogates LPS-induced proinflammatory cytokines in RAW 264.7 macrophages. Evidence for novel mechanisms involving SOCS-1, -3 and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Curcumin Suppresses the Production of Pro-inflammatory Cytokine Interleukin-18 in Lipopolysaccharide Stimulated Murine Macrophage-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Curcumin Suppresses the Production of Pro-inflammatory Cytokine Interleukin-18 in Lipopolysaccharide Stimulated Murine Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Curcumin Inhibits Cell Viability and Increases Apoptosis of SW620 Human Colon Adenocarcinoma Cells via the Caudal Type Homeobox-2 (CDX2)/Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 26. wcrj.net [wcrj.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

Cyclocurcumin's Neuroprotective Potential: An In Vitro Technical Overview

A Deep Dive into the Cellular Defense Mechanisms Activated by a Curcumin Analog

For Immediate Release

This technical guide provides an in-depth analysis of the in vitro neuroprotective effects of cyclocurcumin, a natural analog of curcumin. The document is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel therapeutic agents for neurodegenerative diseases. This whitepaper synthesizes current research, presenting quantitative data, detailed experimental protocols, and a visual representation of the key signaling pathways involved in this compound-mediated neuroprotection.

This compound has emerged as a promising bioactive compound, demonstrating potent antioxidant and anti-inflammatory properties that are crucial for combating the cellular stress implicated in neurodegenerative conditions such as Parkinson's and Alzheimer's disease.[1][2] In vitro studies have highlighted its superior efficacy in certain models compared to its parent compound, curcumin.[1][3] This guide will explore the molecular mechanisms underlying these protective effects, with a particular focus on the activation of the Nrf2 antioxidant response pathway.

Quantitative Efficacy of this compound in Neuroprotection

The neuroprotective capacity of this compound has been quantified in various in vitro models. The following tables summarize the key findings, providing a comparative view of its effectiveness against common neurotoxins.

Table 1: this compound's Protective Effect on Cell Viability in an In Vitro Parkinson's Disease Model

| Cell Line | Neurotoxin | This compound Concentration (µM) | % Increase in Cell Viability (Compared to Toxin-Treated Cells) | Reference |

| Differentiated PC12 | 1-methyl-4-phenylpyridinium (MPP+) (1 mM) | 0.01 | Significant protective effect observed | [3] |

| Differentiated PC12 | 1-methyl-4-phenylpyridinium (MPP+) (1 mM) | 0.1 | Dose-dependent increase | [1] |

| Differentiated PC12 | 1-methyl-4-phenylpyridinium (MPP+) (1 mM) | 1 | Dose-dependent increase | [1] |

| Differentiated PC12 | 1-methyl-4-phenylpyridinium (MPP+) (1 mM) | 10 | Dose-dependent increase | [1] |

Note: A study reported that MPP+ treatment reduced cell viability by about 62%. Both curcumin and this compound demonstrated a dose-dependent increase in cell viability, with this compound showing a higher protective activity.[1]

Table 2: Effect of this compound on Intracellular Reactive Oxygen Species (ROS)

| Cell Line | Stressor | This compound Treatment | Outcome on ROS Levels | Reference |

| Differentiated PC12 | MPP+ | Pre-treatment with this compound | Significant reduction in ROS levels | [1][3] |

Core Experimental Protocols

To facilitate the replication and further investigation of this compound's neuroprotective effects, this section details the methodologies for key in vitro experiments.

Cell Culture and Differentiation

-

Cell Line: PC12 cells, derived from a pheochromocytoma of the rat adrenal medulla, are a common model for neuronal studies.

-

Culture Medium: Cells are typically maintained in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.

-

Differentiation: To induce a neuron-like phenotype, PC12 cells are treated with Nerve Growth Factor (NGF) at a concentration of 50-100 ng/mL for 5-7 days. Differentiated cells exhibit neurite outgrowth and express neuronal markers.

MPP+ Induced Neurotoxicity Model

This model mimics the dopaminergic neurodegeneration observed in Parkinson's disease.[1]

-

Procedure:

-

Differentiated PC12 cells are seeded in 96-well plates.

-

Cells are pre-treated with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) for a specified period (e.g., 24 hours).

-

Following pre-treatment, the potent neurotoxin 1-methyl-4-phenylpyridinium (MPP+) is added to the culture medium at a final concentration of 1 mM to induce cytotoxicity.

-

Cells are incubated with MPP+ for an additional 24 hours.

-

Cell viability and other parameters are then assessed.

-

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

After treatment with this compound and/or MPP+, the culture medium is removed.

-

MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well and incubated for 3-4 hours at 37°C.

-

The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Probe: Dichlorofluorescin diacetate (DCFH-DA) is a common probe used to detect intracellular ROS.

-

Principle: DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

-

Protocol:

-

Cells are treated as described in the neurotoxicity model.

-

Following treatment, cells are washed and incubated with DCFH-DA (typically 10-20 µM) for 30-60 minutes at 37°C.

-

After incubation, cells are washed again to remove excess probe.

-

The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Key Signaling Pathway: Nrf2/ARE Activation

A primary mechanism underlying the neuroprotective effects of curcuminoids, including this compound, is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[4][5][6] This pathway is a critical cellular defense mechanism against oxidative stress.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, inducing their transcription. These genes include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.[5][7][8] The upregulation of these defensive genes enhances the cell's capacity to neutralize ROS and detoxify harmful substances, thereby conferring neuroprotection.

Caption: this compound-mediated activation of the Nrf2/ARE signaling pathway.

Experimental Workflow for Investigating Nrf2 Activation

Caption: Workflow for assessing Nrf2 pathway activation by this compound.

Conclusion and Future Directions

The in vitro evidence strongly suggests that this compound is a potent neuroprotective agent, acting primarily through the reduction of oxidative stress via the Nrf2/ARE signaling pathway. Its enhanced efficacy over curcumin in some models makes it a compelling candidate for further preclinical development. Future research should focus on elucidating its effects on other neuroinflammatory pathways, its blood-brain barrier permeability, and its efficacy in in vivo models of neurodegenerative diseases. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in the quest for novel neuroprotective therapeutics.

References

- 1. This compound as Promising Bioactive Natural Compound: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound as Promising Bioactive Natural Compound: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effects of curcumin and this compound in 1-methyl-4-phenylpyridinium (MPP+) induced neurotoxicity in differentiated PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New low-dose curcumin derivative with therapeutic potential in Alzheimer's disease: Results from an in vitro and in vivo study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 6. iris.uniroma1.it [iris.uniroma1.it]

- 7. Curcumin activates defensive genes and protects neurons against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biomed.cas.cz [biomed.cas.cz]

An In-depth Technical Guide to the Photoisomerization and Stability of Cyclocurcumin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photoisomerization and stability of cyclocurcumin, a naturally occurring analog of curcumin. This compound has garnered interest for its unique photochemical properties, which differ significantly from its parent compound and present potential applications in photopharmacology and materials science. This document details the underlying mechanisms of its photoactivity, factors influencing its stability, and the experimental protocols for its characterization.

The Core of this compound's Photochemistry: trans-cis Isomerization

This compound's bioactivity and potential as a molecular photoswitch are intrinsically linked to its ability to undergo reversible trans-cis isomerization around the exocyclic C6-C7 double bond upon light exposure.[1][2][3] The predominant and more stable form of this compound is the trans isomer.[4][5] Photoisomerization can be induced by irradiation with UV or visible light, for instance at 365 nm and 436 nm.[4]

The solvent environment plays a critical role in the photoisomerization process.[6] The solvent-dependent photochemistry is governed by a competition between π–π* and n–π* excited states.[7][8] In polar solvents, an almost barrierless pathway facilitates the isomerization, leading to a decrease in fluorescence and favoring the formation of the cis isomer.[6] Conversely, in non-polar environments, an excited-state barrier hinders photoisomerization, resulting in higher fluorescence.[6] The trans isomer is estimated to be approximately 5.5 kcal/mol more stable than the cis form in the ground state, with a calculated activation barrier for trans-cis isomerization of about 30 kcal/mol.[2][4]

Beyond photo-induced changes, this compound can also undergo irreversible thermal degradation to curcumin over time.[4]

Quantitative Data on this compound's Photophysical Properties

The photophysical characteristics of this compound are highly dependent on the surrounding medium. The following tables summarize key quantitative data extracted from the literature.

| Solvent | Excitation Wavelength (nm) | Fluorescence Quantum Yield (Φf) | Reference |

| Methanol | 370 | ~0.003 | [9] |

| Methanol | 407 | ~0.002 | [9] |

| Ethanol | 370 | ~0.005 | [9] |

| Ethanol | 407 | ~0.003 | [9] |

| 1-Propanol | 370 | ~0.008 | [9] |

| 1-Propanol | 407 | ~0.005 | [9] |

| 1-Butanol | 370 | ~0.012 | [9] |

| 1-Butanol | 407 | ~0.008 | [9] |

| Acetonitrile | 370 | ~0.004 | [9] |

| Acetonitrile | 407 | ~0.002 | [9] |

| Dichloromethane | 370 | ~0.006 | [9] |

| Dichloromethane | 407 | ~0.004 | [9] |

Table 1: Fluorescence Quantum Yields of this compound in Various Solvents. The fluorescence quantum yield generally increases with solvent viscosity.[4][9]

| Parameter | Value | Method | Reference |

| trans isomer stability vs. cis | ~5.5 kcal/mol more stable | DFT Calculation | [2] |

| Activation barrier for trans-cis isomerization | ~30 kcal/mol | DFT Calculation | [2][4] |

| Thermal cis-trans isomerization | Follows first-order kinetics | Experimental | [5] |

Table 2: Stability and Isomerization Energy Parameters.

Experimental Protocols for Studying Photoisomerization and Stability

The investigation of this compound's photochemical behavior relies on a combination of spectroscopic and chromatographic techniques.

Sample Preparation and Photoirradiation

-

Preparation of Stock Solutions : Prepare a stock solution of this compound in the desired solvent (e.g., methanol, ethanol, acetonitrile) at a concentration suitable for spectroscopic analysis (typically in the micromolar range for UV-Vis and fluorescence spectroscopy).[1]

-

Photoirradiation : Irradiate the this compound solution using a light source with a specific wavelength (e.g., 365 nm or 436 nm) to induce photoisomerization.[4] The duration of irradiation will depend on the desired conversion to the cis isomer and should be optimized.

Analysis of Photoisomerization

-

UV-Visible Spectroscopy : Record the UV-Vis absorption spectra of the this compound solution before and after irradiation to monitor the changes in the absorption profile, which reflect the interconversion between the trans and cis isomers.

-

Fluorescence Spectroscopy : Measure the fluorescence emission spectra and quantum yields of the solution before and after irradiation. The fluorescence intensity is expected to change due to the different photophysical properties of the trans and cis isomers.[1]

-

High-Performance Liquid Chromatography (HPLC) : Use HPLC to separate and quantify the trans and cis isomers. A reverse-phase C18 column is typically employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., citric acid in water) and an organic solvent (e.g., tetrahydrofuran or methanol).[10][11] The ratio of the isomers can be determined by integrating the peak areas in the chromatogram.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Utilize ¹H NMR to confirm the structural changes associated with trans-cis isomerization.[2] The chemical shifts of the protons around the C6-C7 double bond will differ between the two isomers.

Stability Studies

-

Thermal Stability : To assess thermal stability, incubate this compound solutions at different temperatures in the dark.[5] At various time points, analyze the solutions using HPLC to quantify the amount of remaining this compound and identify any degradation products.

-

Photostability : Expose this compound solutions to a light source for extended periods.[11] Monitor the degradation of this compound over time using HPLC. The degradation products can be identified using hyphenated techniques like LC-Mass Spectrometry (LC-MS).[10]

-

pH Stability : Prepare buffer solutions at different pH values and dissolve this compound in them.[12][13] Analyze the stability of this compound over time using HPLC to determine its degradation profile as a function of pH.

Visualizing Key Processes and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: A diagram illustrating the photoisomerization pathway of this compound.

Caption: A flowchart of the experimental workflow for analyzing this compound's photostability.

Caption: A diagram of potential signaling pathways modulated by curcuminoids like this compound.

Molecular Targets and Signaling Pathways

While much of the research on signaling pathways has focused on curcumin, the structural similarity of this compound suggests it may modulate similar molecular targets. Curcumin is known to interact with a multitude of targets, including transcription factors, growth factors, and protein kinases.[14][15] Key signaling pathways influenced by curcumin include:

-

NF-κB Pathway : Curcumin can inhibit the activation of NF-κB, a key regulator of inflammation.[15][16]

-

MAPK Pathway : It can modulate components of the MAPK signaling pathway, affecting cell proliferation and migration.[17]

-

PI3K/Akt/mTOR Pathway : This pathway, crucial for cell growth and survival, is another target of curcumin.[17]

-

JAK/STAT Pathway : Curcumin can also interfere with the JAK/STAT signaling cascade, which is involved in immune responses and cell growth.[17]

Molecular docking studies have suggested that this compound has the potential to act as an antioxidant, an enzyme inhibitor, and an antiviral agent.[9] For instance, it has shown affinity for the active site of p38α, suggesting a role in inhibiting TNF-α release, which is relevant in inflammatory disorders.[9] Further research is needed to fully elucidate the specific signaling pathways directly modulated by this compound and its photoisomers.

Conclusion

This compound presents a fascinating case study in photochemistry with significant potential for future applications. Its solvent-dependent trans-cis photoisomerization and distinct stability profile compared to curcumin make it a promising candidate for the development of novel photoswitches and phototherapeutics. A thorough understanding of its photophysical properties, guided by the experimental and analytical frameworks outlined in this guide, is essential for harnessing its full potential in research and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound as Promising Bioactive Natural Compound: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound as Promising Bioactive Natural Compound: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Trans-to-cis photoisomerization of this compound in different environments rationalized by computational photochemistry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. trans–cis Photoisomerization of a biomimetic this compound analogue rationalized by molecular modelling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Stability studies of pure and mixture form of curcuminoids by reverse phase-HPLC method under various experimental stress conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Targets of curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular targets of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Molecular mechanism of curcumin action in signaling pathways: Review of the latest research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Curcumin: Modulator of Key Molecular Signaling Pathways in Hormone-Independent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Hydrophobic Nature and Aggregation of Cyclocurcumin: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the hydrophobic nature and aggregation behavior of cyclocurcumin, a naturally occurring analog of curcumin. Due to its distinct physicochemical properties, this compound presents both challenges and opportunities in drug development, particularly concerning its solubility, bioavailability, and mechanism of action. This document outlines the core principles of its hydrophobicity-driven self-assembly, provides detailed experimental protocols for characterization, and discusses the potential implications for its biological activity.

Physicochemical Properties and Hydrophobic Nature

This compound, a cyclic derivative of curcumin, possesses a significant hydrophobic character, which is a key determinant of its behavior in aqueous environments. This hydrophobicity is quantitatively described by its calculated partition coefficient (cLogP) and aqueous solubility (LogS). These parameters indicate a strong tendency for this compound to partition into non-polar environments and a low intrinsic solubility in water. This inherent hydrophobicity is the primary driving force behind its self-aggregation in aqueous media.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₀O₆ | |

| Molecular Weight | 368.38 g/mol | |

| cLogP | 3.34 | |

| LogS | -3.47 |

The hydrophobic nature of this compound is attributed to the presence of multiple phenyl rings and a largely non-polar carbon skeleton. In aqueous solutions, water molecules form an ordered "cage-like" structure around the hydrophobic surfaces of the this compound monomer. The system tends to minimize this energetically unfavorable state by reducing the exposed hydrophobic surface area, which is achieved through the self-assembly of individual this compound molecules into larger aggregates.

Aggregation of this compound in Aqueous Solutions

The poor water solubility of this compound leads to its spontaneous self-assembly into spherical, nanometer-sized aggregates in aqueous solutions. This aggregation is a dynamic process that occurs above a specific concentration known as the Critical Aggregation Concentration (CAC). Below the CAC, this compound exists predominantly as monomers, while above this concentration, the formation of stable aggregates is favored. These aggregates are notable for their intrinsic fluorescence, a property that can be exploited for their detection and characterization.

The formation of these nanoaggregates has significant implications for the biological activity and bioavailability of this compound. While aggregation can limit the concentration of free monomer available to interact with molecular targets, the aggregates themselves may possess unique biological properties or act as a reservoir for the sustained release of the monomeric form. Understanding and controlling this aggregation behavior is therefore crucial for the development of effective this compound-based therapeutics.

Experimental Characterization of this compound Aggregates

To thoroughly investigate the aggregation properties of this compound, a combination of biophysical techniques is recommended. The following section provides detailed experimental protocols that can be adapted for this purpose.

Preparation of this compound Aggregates

A common method for preparing this compound aggregates for experimental analysis is through a solvent-exchange or nanoprecipitation method.

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1-10 mg/mL) in a water-miscible organic solvent such as ethanol, acetone, or dimethyl sulfoxide (DMSO).

-

Injection into Aqueous Phase: Rapidly inject a small volume of the this compound stock solution into a larger volume of vigorously stirring aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final concentration of the organic solvent should be kept low (typically <1% v/v) to minimize its effect on aggregation.

-

Equilibration: Allow the solution to stir for a specified period (e.g., 1-2 hours) at a controlled temperature to allow for the formation and stabilization of the aggregates.

-

Solvent Removal (Optional): If necessary, the residual organic solvent can be removed by dialysis or diafiltration against the aqueous buffer.

Caption: Experimental workflow for this compound aggregate analysis.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to determine the size distribution (hydrodynamic radius) and the surface charge (zeta potential) of nanoparticles in suspension.

Protocol:

-

Sample Preparation: Prepare this compound aggregate solutions at various concentrations in a suitable aqueous buffer. The buffer should be filtered through a 0.22 µm filter to remove any dust particles.

-

Instrumentation: Use a commercial DLS instrument. Set the laser wavelength (e.g., 633 nm), scattering angle (e.g., 90° or 173°), and temperature (e.g., 25°C).

-

Size Measurement:

-

Equilibrate the sample in the instrument's cuvette for a few minutes.

-

Perform multiple measurements to ensure reproducibility.

-

Analyze the correlation function to obtain the intensity-weighted size distribution, from which the average hydrodynamic radius (Rh) and the Polydispersity Index (PDI) can be calculated. A PDI value below 0.3 is generally considered indicative of a monodisperse sample.

-

-

Zeta Potential Measurement:

-

Use a specific cuvette with electrodes.

-

Apply an electric field and measure the electrophoretic mobility of the aggregates.

-

The instrument's software will calculate the zeta potential using the Smoluchowski or Huckel approximation. A zeta potential with a magnitude greater than 30 mV (either positive or negative) suggests good colloidal stability.

-

Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology and size of the this compound aggregates.

Protocol:

-

Sample Preparation:

-

Place a drop of the this compound aggregate suspension onto a carbon-coated copper grid.

-

Allow the sample to adsorb for a few minutes.

-

Wick away the excess liquid with filter paper.

-

-

Staining (Optional, for enhanced contrast):

-

Apply a drop of a negative staining agent (e.g., 2% uranyl acetate or phosphotungstic acid) to the grid for a short period (e.g., 30-60 seconds).

-

Remove the excess stain with filter paper.

-

-

Imaging:

-

Allow the grid to air-dry completely.

-

Image the grid using a transmission electron microscope at an appropriate accelerating voltage.

-

Capture images at different magnifications to observe the overall morphology and individual aggregate details.

-

Fluorescence Spectroscopy for Critical Aggregation Concentration (CAC) Determination

The CAC of this compound can be determined by monitoring changes in the fluorescence of a hydrophobic probe, such as pyrene, as a function of this compound concentration.

Protocol:

-

Sample Preparation:

-

Prepare a series of this compound solutions in an aqueous buffer with concentrations spanning the expected CAC.

-

Add a small, constant amount of a pyrene stock solution (in a suitable organic solvent) to each this compound solution. The final concentration of pyrene should be in the micromolar range, and the organic solvent concentration should be negligible.

-

-

Fluorescence Measurement:

-

Excite the samples at a wavelength appropriate for pyrene (e.g., 335 nm).

-

Record the emission spectra.

-

-

Data Analysis:

-

Determine the ratio of the fluorescence intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) of pyrene (I₁/I₃ ratio). This ratio is sensitive to the polarity of the microenvironment of the pyrene molecule.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.

-

The CAC is determined from the inflection point of the resulting sigmoidal curve, which represents the concentration at which pyrene partitions into the hydrophobic core of the this compound aggregates.

-

Biological Implications: Interaction with the p38α MAPK Signaling Pathway

The aggregation state of this compound may significantly influence its interaction with cellular targets and its overall biological activity. While the direct effects of this compound aggregates are still under investigation, studies on the monomeric form and structurally similar compounds like curcumin provide insights into its potential mechanisms of action. One of the key pathways implicated in the anti-inflammatory effects of curcuminoids is the p38 mitogen-activated protein kinase (MAPK) pathway.

This compound has been shown to inhibit the release of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α). This inhibition is thought to be mediated through the binding of this compound to the active site of p38α MAPK, a key enzyme in the signaling cascade that leads to TNF-α expression. Molecular docking studies have suggested a favorable binding energy for the this compound-p38α complex. It is plausible that this compound aggregates, upon cellular uptake, could act as a depot for the sustained release of monomeric this compound, which can then interact with intracellular targets like p38α.

Caption: Inhibition of the p38α MAPK pathway by this compound.

Conclusion

This compound's pronounced hydrophobic nature is a defining characteristic that governs its self-aggregation into nano-sized particles in aqueous environments. This behavior, while posing challenges for drug delivery due to low solubility, also opens up avenues for the development of novel nanoformulations. The experimental protocols outlined in this guide provide a framework for the systematic characterization of these aggregates, which is essential for understanding their formation, stability, and biological activity. The potential for this compound to modulate inflammatory pathways, such as the p38α MAPK cascade, highlights the importance of further research into the specific roles of both monomeric and aggregated forms of this promising natural compound. A thorough understanding of the interplay between its physicochemical properties and biological effects will be critical for unlocking the full therapeutic potential of this compound.

Methodological & Application

Application Note and Protocol: HPLC Analysis of Cyclocurcumin in Turmeric Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Turmeric (Curcuma longa) is a widely recognized medicinal plant, with its therapeutic properties largely attributed to a class of compounds known as curcuminoids. While curcumin, demethoxycurcumin, and bisdemethoxycurcumin are the most abundant and studied curcuminoids, turmeric contains other minor curcuminoids that may contribute to its overall biological activity. Cyclocurcumin is one such minor curcuminoid that has garnered interest for its potential therapeutic effects. Accurate and reliable analytical methods are crucial for the quantification of this compound in turmeric extracts to support research, quality control, and the development of new therapeutics. This application note provides a detailed protocol for the analysis of this compound in turmeric extracts using High-Performance Liquid Chromatography (HPLC) with UV detection.

Principle

This method utilizes reverse-phase HPLC to separate this compound from other components in a turmeric extract. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous solution and an organic solvent. Quantification is performed by UV detection, leveraging the chromophoric nature of this compound. While the major curcuminoids have a maximum absorbance around 420-430 nm, literature suggests that this compound has a maximum absorbance at approximately 370 nm[1]. Therefore, this method is optimized for the detection of this compound at this wavelength.

Experimental Protocols

Sample Preparation: Extraction of this compound from Turmeric Powder

This protocol outlines the extraction of curcuminoids, including this compound, from dried turmeric powder.

Materials and Reagents:

-

Dried turmeric rhizome powder

-

Methanol (HPLC grade)

-

Acetone (HPLC grade)

-

Water (HPLC grade)

-

Sonicator

-

Centrifuge

-

Volumetric flasks (50 mL and 100 mL)

-

Syringe filters (0.45 µm PVDF or PTFE)

Procedure:

-

Accurately weigh 1.0 g of finely ground turmeric powder and transfer it to a 100 mL volumetric flask.

-

Add 50 mL of methanol to the flask.

-

Sonicate the mixture for 30 minutes in a water bath to facilitate extraction.

-

Allow the mixture to cool to room temperature.

-

Make up the volume to 100 mL with methanol and mix thoroughly.

-

Centrifuge a portion of the extract at 4000 rpm for 10 minutes to pellet the solid material[1].

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Instrumentation and Conditions

This section details the proposed HPLC system and parameters for the analysis of this compound. These conditions are adapted from established methods for curcuminoids[2][3][4].

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

-

Data acquisition and processing software.

Chromatographic Conditions:

| Parameter | Recommended Setting |

| Column | Purospher® STAR RP-18 end-capped (5 µm), 250 x 4.6 mm, or equivalent C18 column |

| Mobile Phase A | 0.1% Formic acid in Water[5] |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-15 min: 40-60% B15-20 min: 60-40% B20-25 min: 40% B (re-equilibration) |

| Flow Rate | 1.0 mL/min[4] |

| Injection Volume | 20 µL |

| Column Temperature | 35 °C[3] |

| Detection Wavelength | 370 nm[1] |

| Run Time | 25 minutes |

Rationale for Detection Wavelength: While major curcuminoids are typically detected at 420-430 nm[2], this compound exhibits a different UV absorption profile, with a reported maximum at 370 nm[1]. Using this wavelength will enhance the selectivity and sensitivity for this compound analysis.

Standard Preparation and Calibration

For accurate quantification, a certified reference standard of this compound is required.

Procedure:

-

Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.

-

From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase, ranging from approximately 0.1 µg/mL to 20 µg/mL.

-

Inject each standard into the HPLC system.

-

Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

-